|A-L-fucosidase

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

|A-L-fucosidase is an enzyme that belongs to the family of glycoside hydrolases, specifically those that hydrolyze O- and S-glycosyl compounds. This enzyme catalyzes the hydrolysis of α-L-fucosides, resulting in the release of L-fucose and an alcohol . It plays a crucial role in various biological processes, including the degradation of fucose-containing glycoconjugates .

準備方法

|A-L-fucosidase can be prepared through various synthetic routes and industrial production methods. One common method involves the cloning, expression, and purification of the enzyme from microbial sources such as Escherichia coli . The enzyme can also be produced through large-scale fermentation processes using microbial cell factories . Additionally, semi-rational engineering methods have been employed to design α-L-fucosidase variants with enhanced catalytic properties .

化学反応の分析

|A-L-fucosidase primarily catalyzes the hydrolysis of α-L-fucosides. It can also participate in transglycosylation reactions, where it transfers fucosyl residues to acceptor molecules . The enzyme exhibits activity towards various substrates, including 4-nitrophenyl-α-L-fucopyranoside and fucosyllactoses . The major products formed from these reactions include L-fucose and fucosylated oligosaccharides .

科学的研究の応用

|A-L-fucosidase has a wide range of scientific research applications. In chemistry, it is used for the synthesis of fucosylated oligosaccharides, which are valuable in glycobiology research and drug discovery . In biology, the enzyme is employed to study the role of fucose-containing glycans in immune recognition, developmental processes, and host-microbe interactions . In medicine, α-L-fucosidase is used as a biomarker for detecting hepatocellular carcinoma and other diseases . Industrially, the enzyme is utilized for the production of fucosylated human milk oligosaccharides, which have beneficial effects on infant health .

作用機序

|A-L-fucosidase exerts its effects by catalyzing the hydrolysis of α-L-fucosides through a retaining or inverting mechanism, depending on the glycoside hydrolase family it belongs to . The enzyme’s active site contains amino acid residues that facilitate the binding and catalysis of the substrate . In the retaining mechanism, the enzyme forms a glycosyl-enzyme intermediate, which is then hydrolyzed to release the product . In the inverting mechanism, the enzyme directly hydrolyzes the substrate without forming an intermediate .

類似化合物との比較

|A-L-fucosidase can be compared with other glycoside hydrolases, such as β-galactosidase and α-mannosidase. While β-galactosidase hydrolyzes β-galactosides and α-mannosidase hydrolyzes α-mannosides, α-L-fucosidase specifically targets α-L-fucosides . The enzyme’s unique ability to hydrolyze fucosylated compounds makes it valuable for the synthesis of fucosylated oligosaccharides and the study of fucose-containing glycans . Similar compounds include α-L-fucosidase from different microbial sources, such as Pedobacter sp. and Elizabethkingia meningoseptica .

特性

CAS番号 |

9037-65-4 |

|---|---|

分子式 |

C189H218N36O29 |

分子量 |

3458 g/mol |

IUPAC名 |

7-[1-[4-[6-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[2-[2-[2-[2-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[6-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl-methylamino]prop-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C50H61N9O9.C48H55N9O7.C48H57N9O6.C43H45N9O7/c1-55(25-27-65-29-31-67-32-30-66-28-26-57-44(61)17-16-42(50(57)64)58-33-39-38(49(58)63)9-5-10-40(39)51)22-6-11-43(60)56-23-19-34(20-24-56)41-18-21-53-48-45(47(52)62)46(54-59(41)48)35-12-14-37(15-13-35)68-36-7-3-2-4-8-36;1-53(26-7-2-3-8-28-55-40(59)21-20-38(47(55)62)56-46(61)35-13-9-14-36(49)41(35)48(56)63)27-10-15-39(58)54-29-23-31(24-30-54)37-22-25-51-45-42(44(50)60)43(52-57(37)45)32-16-18-34(19-17-32)64-33-11-5-4-6-12-33;1-53(26-7-2-3-8-28-55-42(59)21-20-40(48(55)62)56-31-37-36(47(56)61)13-9-14-38(37)49)27-10-15-41(58)54-29-23-32(24-30-54)39-22-25-51-46-43(45(50)60)44(52-57(39)46)33-16-18-35(19-17-33)63-34-11-5-4-6-12-34;1-49(25-21-45-31-9-5-8-30-36(31)43(58)51(42(30)57)33-14-15-34(53)47-41(33)56)22-19-35(54)50-23-17-26(18-24-50)32-16-20-46-40-37(39(44)55)38(48-52(32)40)27-10-12-29(13-11-27)59-28-6-3-2-4-7-28/h2-15,34,41-42,53H,16-33,51H2,1H3,(H2,52,62);4-6,9-19,31,37-38,51H,2-3,7-8,20-30,49H2,1H3,(H2,50,60);4-6,9-19,32,39-40,51H,2-3,7-8,20-31,49H2,1H3,(H2,50,60);2-13,19,22,26,32-33,45-46H,14-18,20-21,23-25H2,1H3,(H2,44,55)(H,47,53,56) |

InChIキー |

DJCUYIKKKRVJKE-UHFFFAOYSA-N |

正規SMILES |

CN(CCCCCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCOCCOCCOCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)C=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N |

物理的記述 |

White powder; [Sigma-Aldrich MSDS] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

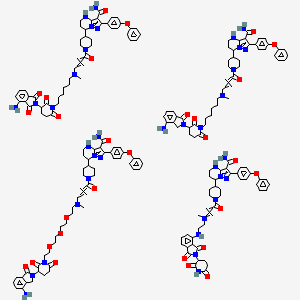

![[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)

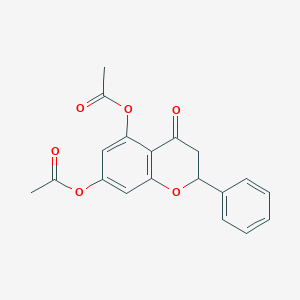

![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)

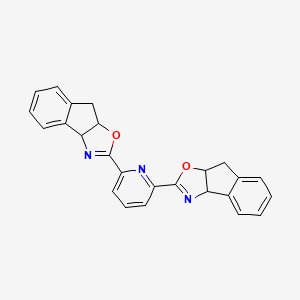

![6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride](/img/structure/B13387222.png)

![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)

![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)

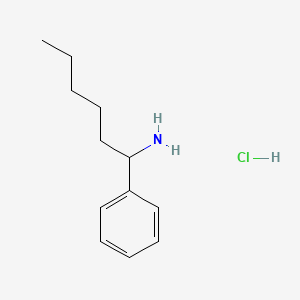

![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)